

synthesis route for 3-**Iodo-1-methyl-1H-pyrazole**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-1-methyl-1H-pyrazole**

Cat. No.: **B1314393**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3-Iodo-1-methyl-1H-pyrazole**

This technical guide provides a comprehensive overview of the primary synthetic routes for **3-Iodo-1-methyl-1H-pyrazole**, a key building block in medicinal chemistry and materials science. This document details established experimental protocols, summarizes quantitative data, and provides a visual representation of a key synthetic pathway. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3-Iodo-1-methyl-1H-pyrazole is a versatile heterocyclic compound with the molecular formula $C_4H_5IN_2$.^[1] Its structure, featuring an iodine atom at the 3-position of the 1-methyl-1H-pyrazole ring, makes it a valuable intermediate for introducing the pyrazole moiety into more complex molecules through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.^{[2][3]} The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.^{[2][4]}

Synthetic Routes

Several methods have been established for the synthesis of **3-Iodo-1-methyl-1H-pyrazole**. The most common approaches include the direct iodination of 1-methyl-1H-pyrazole and the cyclocondensation of a hydrazine with an iodinated precursor.

Direct Iodination of 1-methyl-1H-pyrazole

The direct electrophilic iodination of 1-methyl-1H-pyrazole is a straightforward approach. This reaction typically involves treating 1-methyl-1H-pyrazole with an iodinating agent. The regioselectivity of the iodination can be influenced by the reaction conditions.

One common method involves the use of iodine (I_2) in the presence of a suitable solvent, such as acetic acid or dimethylformamide (DMF), which helps to facilitate the substitution reaction at the 3-position.^[1] The reaction may require mild heating to proceed to completion.^[1]

Another approach to direct iodination utilizes a combination of iodine and an oxidizing agent, such as hydrogen peroxide or iodic acid (HIO_3).^{[4][5][6]} The oxidant converts the hydrogen iodide (HI) byproduct back to iodine, which drives the reaction forward and improves the overall efficiency of iodine utilization.^[5]

Hydrazine-Based Cyclocondensation

A classical approach to forming the pyrazole ring is through the cyclocondensation reaction between a hydrazine and a 1,3-difunctional electrophile.^[1] For the synthesis of **3-Iodo-1-methyl-1H-pyrazole**, this involves the reaction of methylhydrazine with an iodinated 1,3-dicarbonyl compound, such as a 3-iodo-1,3-diketone.^[1] This method allows for the direct incorporation of the iodine atom at the desired position during the ring formation.

Experimental Protocols

The following are detailed experimental protocols for key synthesis methods.

Iodination of 1-methyl-1H-pyrazole with Iodine and Iodic Acid

This protocol is adapted from general procedures for the iodination of pyrazoles.^[4]

Procedure:

- Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent mixture, such as acetic acid and carbon tetrachloride.
- Add molecular iodine (I_2) and iodic acid (HIO_3) to the solution.

- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.
- Purify the crude product by column chromatography or distillation to yield **3-Iodo-1-methyl-1H-pyrazole**.

Synthesis via Sonogashira Cross-Coupling Intermediate

The synthesis of **3-Iodo-1-methyl-1H-pyrazole** has been reported as a precursor for Sonogashira cross-coupling reactions.^[2] While the specific details for the methylation of 3-iodo-1H-pyrazole are not exhaustively detailed in the provided search results, a general procedure can be inferred from similar reactions.

Procedure (Hypothetical, based on related transformations):

- To a solution of 3-iodo-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.
- Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.
- Add a methylating agent, such as methyl iodide (CH_3I) (1.0-1.2 equivalents), dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Carefully quench the reaction with water and extract the product with an organic solvent.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain **3-Iodo-1-methyl-1H-pyrazole**.

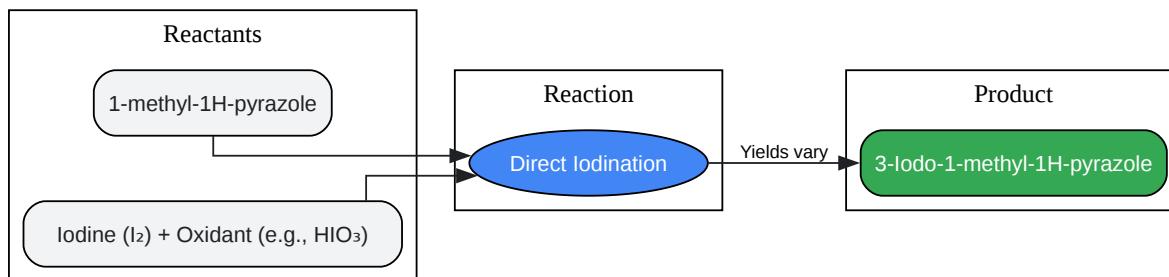
Data Presentation

The following table summarizes representative quantitative data for the synthesis of iodinated pyrazoles. Note that specific yields for **3-Iodo-1-methyl-1H-pyrazole** can vary depending on the exact conditions and scale of the reaction.

Synthesis Route	Starting Material	Key Reagents	Solvent	Typical Yield (%)	Reference
Direct Iodination	1-methyl-1H-pyrazole	I ₂ , HIO ₃	Acetic Acid	High (General)	[4]
N-Alkylation of 3-Iodo-1H-pyrazole	3-iodo-1H-pyrazole	NaH, CH ₃ I	THF/DMF	Good to Excellent	Inferred
N-Boc Protection of 3-Iodo-1H-pyrazole	3-iodo-1H-pyrazole	(Boc) ₂ O, Et ₃ N, DMAP	Dichloromethane	78.5	[2]
N-Ethoxyethyl Protection of 3-Iodo-1H-pyrazole	3-iodo-1H-pyrazole	Ethyl vinyl ether, TFA	Dichloromethane	92	[2]

Visualization of a Synthetic Pathway

The following diagram illustrates the direct iodination of 1-methyl-1H-pyrazole to form **3-Iodo-1-methyl-1H-pyrazole**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Iodo-1-methyl-1H-pyrazole (EVT-348153) | 92525-10-5 [evitachem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synthesis route for 3-Iodo-1-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314393#synthesis-route-for-3-iodo-1-methyl-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com